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The table below summarizes the key experimental and theoretical properties of disilylsilane ([SiH3]2SiH2)

for direct comparison [1].

Property
Experimental Data (and related
compounds)

Theoretical Predictions
(Computational Studies)

Molecular
Formula

H8Si3 [1] H8Si3 [1]

Molecular
Weight

92.32 g/mol [1] 92.32 g/mol [1]

Structure &
Bond Lengths

Based on disilane/ polysilane X-ray data: Si-
Si bond: 2.34-2.36 Å; Si-H bond: 1.48-1.50 Å
[1].

Si-Si bond: ~2.35 Å; Si-H bond:
~1.48 Å (DFT, e.g., B3LYP) [1].

Bond Angles Tetrahedral geometry around Si atoms

(~109.5°) [1].

Linear Si-Si-Si backbone with

tetrahedral coordination [1].

¹H NMR
Chemical Shifts

Terminal SiH3: 3.5-4.5 ppm; Central SiH2:

3.8-4.2 ppm [1].

Information not available in search

results.
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Property
Experimental Data (and related
compounds)

Theoretical Predictions
(Computational Studies)

²⁹Si NMR
Chemical Shifts

Terminal Si: -40 to -60 ppm; Central Si: -45
to -55 ppm [1].

Information not available in search

results.

IR Vibrations
(cm⁻¹)

Si-H stretch: 2150-2200; Si-H deformation:

940-960; Si-Si stretch: 420-450 [1].

Information not available in search

results.

Barrier to
Internal Rotation

~1.26 kcal/mol (from disilane studies) [1]. ~1.26 kcal/mol [1].

Electronic
Structure

Information not available in search results. HOMO: Si-Si σ-bonding; LUMO:

Si-H σ* antibonding [1].

Experimental Characterization Methods

Here are the detailed methodologies for key experiments used to characterize disilylsilane's properties [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the local chemical environment and identify different types of hydrogen and

silicon atoms.
¹H NMR Procedure: The sample is analyzed in a suitable NMR spectrometer. The chemical shifts for

hydrogens in terminal SiH3 groups and the central SiH2 group are recorded relative to a standard.

The equivalence of atoms leads to characteristic singlet peaks [1].

²⁹Si NMR Procedure: This technique is used to distinguish between the chemically distinct silicon
atoms. The terminal and central silicon atoms yield separate resonances, providing insight into the

molecular symmetry and bonding [1].

Infrared (IR) and Raman Spectroscopy

Purpose: To identify functional groups and characterize vibrational modes of chemical bonds,

providing a fingerprint for the molecule.
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IR Spectroscopy Procedure: The compound is analyzed as a gas or in an inert matrix. The

spectrum is recorded in the range of approximately 400-4000 cm⁻¹. Key absorption bands for Si-H
and Si-Si bonds are identified and assigned to specific stretching and deformation modes [1].

Raman Spectroscopy Procedure: This complements IR spectroscopy and is particularly sensitive to
symmetric vibrations. The silicon-silicon bond stretching, which is weak in IR, appears as a medium-

intensity band in Raman spectroscopy, confirming the presence of the Si-Si backbone [1].

X-ray Crystallography

Purpose: To determine the precise three-dimensional molecular structure and obtain accurate bond
lengths and angles.

Procedure: While extensive data for disilylsilane itself is limited, its structure is inferred from related
compounds like disilane. A pure crystal of the compound is cooled (e.g., to 20 K for disilane) and

exposed to X-rays. The diffraction pattern is used to solve the crystal structure, revealing bond
lengths and angles [1].

Research Workflow for Property Analysis

The diagram below outlines the logical workflow for characterizing a compound like disilylsilane using both

theoretical and experimental approaches.
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Interpretation Guide for Researchers

When comparing experimental and theoretical data:

Strong Correlations: The close match between theoretical bond lengths/angles and
experimental data from related compounds validates the accuracy of computational models like

DFT for predicting silicon hydride structures [1].
Complementary Data: NMR and IR spectroscopy provide experimental fingerprints that can be

used to verify the presence and type of bonds (Si-H, Si-Si) that theoretical calculations predict [1].
Handling Discrepancies: Differences between theory and experiment, especially in properties like

precise vibrational frequencies, can inform refinements in computational parameters and lead to a
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deeper understanding of molecular dynamics.

Suggestions for Further Research

To find more specific experimental protocols or deeper data, you may consider:

Searching Specialized Databases: Look up the CAS Number 7783-26-8 in chemical databases like
SciFinder or Reaxys, which often contain detailed procedural information from original journal articles.

Reviewing Foundational Literature: Search for older primary research papers on "polysilanes" or
"silicon hydrides," as the synthesis and characterization of these compounds were more actively

published in past decades.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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